BENGHE Validation & Comparative

Check Availability & Pricing

In Silico ADME Profiling: 3-(2-
methylphenyl)propenol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

2-Propen-1-ol, 3-(2-
Compound Name:

methylphenyl)-, (2E)-
CAS No.: 501922-06-1

Cat. No.: B2513848

Get Quote

Executive Summary & Objective

This technical guide provides a comparative in silico ADME (Absorption, Distribution,
Metabolism, Excretion) profiling of 3-(2-methylphenyl)propenol (Ortho-Methyl Cinnamyl
Alcohol).[1][2] As a derivative of the cinnamyl alcohol scaffold, this molecule presents unique
steric and electronic properties relevant to fragrance safety, metabolic stability, and potential
pharmacological applications (e.g., HDAC inhibition).

Objective: To objectively compare the pharmacokinetic trajectory of the ortho-substituted
analog against its para-regioisomer and the unsubstituted parent scaffold, establishing a
predictive baseline for lead optimization.

Structural Basis & Compound Identity

The study focuses on the ortho-methyl derivative of cinnamyl alcohol.[1][2] The steric bulk at
the ortho position is a critical determinant of enzymatic docking (e.g., Alcohol Dehydrogenase)
and metabolic clearance rates.
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Molecular Weight (

Compound ID Common Name Structure (SMILES)
g/mol )

3-(2-

Target (A) methylphenyl)propeno  Cclcccccl/C=C/CO 148.20
I
3-(4-

Comparator (B) methylphenyl)propeno  Cclccc(ccl)/C=C/CO 148.20
I
Cinnamy! Alcohol

Reference (C) clcceecl/C=C/CO 134.18

(Parent)

Methodology: The In Silico Workflow

To ensure scientific integrity, the profiling follows a validated computational workflow combining
physicochemical descriptor calculation with QSAR-based ADME modeling.

Protocol 1: Ligand Preparation[1][2]

o Structure Generation: 2D SMILES strings are converted to 3D conformers using energy
minimization (MMFF94 force field).[1][2]

o Protonation State: Major microspecies generated at pH 7.4 (blood plasma) and pH 1.2
(gastric fluid).[1][2]

o Stereochemistry: The trans (E)-isomer is selected as the biologically dominant scaffold for

cinnamyl derivatives.[1][2]

Protocol 2: ADME Descriptor Calculation[3]

o Lipophilicity (LogP): Calculated using Consensus LogP (average of iLOGP, XLOGP3,
WLOGP).

¢ Solubility (LogS): ESOL model implementation.

o Absorption: Caco-2 permeability prediction and Human Intestinal Absorption (HIA)

probability.
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e Metabolism: Cytochrome P450 (CYP) inhibition profiling and substrate specificity for Alcohol
Dehydrogenase (ADH).[1][2]

Visualization: Computational Workflow
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Click to download full resolution via product page

Caption: Figure 1. Standardized in silico workflow for ADME profiling, from ligand preparation to
toxicity filtering.

Comparative Analysis: Experimental & Predicted
Data[3][4]
A. Physicochemical Properties (Lipinski & Veber Rules)

The ortho-methyl group introduces a slight increase in lipophilicity compared to the parent, but
steric hindrance may affect solubility.[2]
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Property

Target (Ortho-
Methyl)

Comparator

(Para-Methyl)

Reference
(Parent)

Interpretation

Consensus LogP

2.65

2.68

1.98

All < 5.]1][2]
Methylation
increases
lipophilicity;
Regioisomer
difference is
negligible.[1][2]

TPSA (A?)

20.23

20.23

20.23

Identical polar
surface area
(single -OH
group).[1][2] High
BBB permeability
predicted.[1][2]

Water Sol.
(LogS)

-2.8 (Soluble)

-2.9 (Soluble)

-2.1 (Soluble)

Methyl group
slightly reduces
aqueous
solubility but
remains within

drug-like range.

[1](2]

Rotatable Bonds

2

High flexibility,
favorable for
receptor binding
but potential
entropic penalty.

[1](2]

B. Pharmacokinetics (ADME)

The core differentiation lies in Metabolism.[1][2] Cinnamyl alcohols are primary substrates for

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), oxidizing rapidly to the

corresponding cinnamic acid.
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Hypothesis: The ortho-methyl substituent creates steric hindrance near the hydroxyl group,
potentially slowing the oxidation rate compared to the para-isomer.[1][2]

Target (Ortho- Comparator (Para-

ADME Parameter Reference (Parent)
Methyl) Methyl)

HIA (Absorption) High (>95%) High (>95%) High (>95%)

BBB Permeability Yes (LogBB > 0.3) Yes Yes

CYP1AZ2 Inhibitor No No No

CYP2C9 Inhibitor Predicted Weak No No

Metabolic Stability Moderate Low (Rapid Oxidation)  Low (Rapid Oxidation)

Key Insight: While the para-isomer and parent are rapidly oxidized to their corresponding acids
(and subsequently glycine-conjugated), the ortho-analog is predicted to have a slightly
prolonged half-life due to steric interference with the ADH active site.[1][2]

Visualization: Metabolic Pathway & Clearance
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Caption: Figure 2.[1][2] Predicted metabolic oxidation pathway. The ortho-methyl group may
kinetically stabilize the alcohol phase.[1]

Toxicity Profiling (Tox)

Cinnamyl derivatives often carry a risk of skin sensitization due to the
-unsaturated system acting as a Michael acceptor.[2]

* AMES Toxicity: Predicted Negative (Non-mutagenic).[1][2]

¢ Skin Sensitization:High Risk.[1][2] The aldehyde metabolite (formed in skin) is a known
sensitizer.[2] The ortho-methyl group does not mitigate the electrophilicity of the double bond
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significantly enough to remove this risk.[1][2]

e hERG Inhibition: Low probability (Molecular weight < 250 Da, low lipophilicity).[1][2]

Critical Assessment & Recommendations
Pros of 3-(2-methylphenyl)propenol[1][2]

» High Bioavailability: Excellent passive absorption predicted by Caco-2 models.[1][2]

e CNS Penetration: Suitable scaffold for CNS targets (e.g., neuroprotection via HDAC
inhibition) due to optimal LogP and low TPSA.[2]

» Metabolic Resistance: Likely more stable than the parent cinnamyl alcohol, potentially
offering a longer duration of action.[2]

Cons & Risks[1][5]

e Sensitization: Like its parent, it possesses structural alerts for dermal toxicity.[1][2]

o Rapid Clearance: Despite steric hindrance, the primary alcohol group is a "soft spot" for rapid
Phase | metabolism, limiting systemic exposure unless formulated appropriately or
chemically modified (e.qg., esterification).

Final Verdict

For drug development focusing on systemic targets, 3-(2-methylphenyl)propenol is a superior
scaffold to the unsubstituted parent due to improved lipophilicity and potential metabolic
stability.[1][2] However, for topical applications, the sensitization risk requires rigorous in vitro
testing (e.g., DPRA assay).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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